N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-8-10-20(18(4)12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)7-9-17(21)3/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSMWNRJUQSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Attachment of Dimethylphenyl Groups: The dimethylphenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.
Chemical Reactions Analysis
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide undergoes various chemical reactions:
Scientific Research Applications
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The pyrrolidine ring contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Modified Amide Substituents
N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (RN: 896288-35-0)
- Key Differences : The cycloheptyl group replaces the 2,4-dimethylphenyl substituent on the amide nitrogen.
- Steric bulk from the cycloheptyl moiety may alter binding kinetics in hydrophobic pockets of target proteins.
- Synthetic Relevance : Both compounds likely employ similar coupling agents (e.g., carbodiimides) for amide bond formation, as seen in .
General Trends in Ethanediamide Derivatives
- Aromatic vs. Aliphatic Substituents :
- Aromatic groups (e.g., 2,4-dimethylphenyl) enhance π-π stacking interactions in target binding, whereas aliphatic groups (e.g., cycloheptyl) prioritize lipophilicity.
- Melting points (MP) may vary due to differences in crystallinity; however, explicit data for the target compound are unavailable.
Sulfonamide-Containing Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Divergence: Incorporates a pyrazolo[3,4-d]pyrimidine core and chromenone moiety, unlike the ethanediamide linker.
- Functional Implications :
Thiazolidinedione Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Core Structure : Features a thiazolidinedione ring instead of ethanediamide.
- Pharmacological Context: Thiazolidinediones are known for PPARγ agonism (e.g., antidiabetic drugs), whereas ethanediamides lack this activity.
- Synthetic Overlap : Both classes utilize carbodiimide-mediated coupling, but divergent functional groups lead to distinct biological profiles .
Biological Activity
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrrolidine ring
- Sulfonyl group from 2,5-dimethylbenzenesulfonic acid
- Ethanediamide moiety
This structure contributes to its diverse biological activities and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 896287-44-8 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group enhances its binding affinity to proteins, potentially leading to the inhibition of enzyme activities or modulation of signal transduction pathways within cells. This mechanism positions the compound as a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments.
Biological Activity Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor and its interactions with various biological pathways. Key findings include:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.
- Receptor Interaction : Research indicates that it may interact with certain receptors, influencing cellular signaling pathways that could lead to therapeutic benefits in cancer treatment.
Case Studies
- Anti-inflammatory Properties : A study evaluated the compound's effects on inflammatory markers in vitro, showing a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.
- Anticancer Activity : In another case study involving cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in malignant cells through caspase activation pathways.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. It serves as a valuable building block in organic synthesis and pharmaceutical development.
Synthetic Route Overview
- Formation of the pyrrolidine ring
- Introduction of the sulfonyl group
- Addition of the 2,4-dimethylphenyl group
This synthetic versatility allows for modifications that can enhance biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
